Brochocin C
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
YSSKDCLKDIGKGIGAGTVAGAAGGGLAAGLGAIPGAFVGAHFGVIGGSAACIGGLLGN |
Origin of Product |
United States |
Natural Occurrence and Bioproduction of Brochocin C
Identification of Producer Organisms for Brochocin C
The primary and most well-documented producer of this compound is the Gram-positive bacterium Brochothrix campestris ATCC 43754. Current time information in Powiat trzebnicki, PL.nih.govresearchgate.netasm.orgnih.govnih.gov This strain, originally isolated from soil and grass, is recognized for its production of this heat-stable antimicrobial peptide. nih.gov The bacteriocin (B1578144) was first identified and named by Siragusa and Cutter, who noted its inhibitory action against a range of Gram-positive bacteria. nih.govnih.gov It is possible that some strains of Brochothrix campestris have been historically misidentified as the closely related meat spoilage organism, Brochothrix thermosphacta. researchgate.net
Exploration of Other Potential Natural Sources
While Brochothrix campestris ATCC 43754 is the definitive source, research has revealed that one of the components of this compound, Brochocin A, is also produced by other bacteria. Enterococcus faecium NKR-5-3, a lactic acid bacterium isolated from Thai fermented sausage, produces a bacteriocin named enterocin (B1671362) NKR-5-3A, which has been identified as being identical to Brochocin A. tandfonline.com However, the concomitant production of Brochocin B by this strain has not been confirmed, though a putative synergistic peptide, enterocin NKR-5-3Z, is encoded downstream of the gene for enterocin NKR-5-3A. tandfonline.com
Isolation and Purification Methodologies for this compound Components
Extraction and Chromatographic Separation Techniques
The purification of this compound from Brochothrix campestris culture supernatants has been achieved through various methods. An early method involved n-butanol extraction followed by acetone (B3395972) precipitation. asm.org A significant advancement in purification involves a combination of n-butanol and chloroform (B151607) extraction. nih.govnih.gov This dual-solvent extraction has proven effective for isolating both components of this compound, Brochocin A (BrcA) and Brochocin B (BrcB). nih.govnih.gov
Following extraction, chromatographic techniques are employed for further purification. Size-exclusion chromatography, specifically using Sephadex LH-20, has been utilized in conjunction with chloroform and n-butanol extraction to purify the two peptide components. tubitak.gov.tr High-performance liquid chromatography (HPLC) is another key step in obtaining highly purified BrcA and BrcB. nih.gov
Advancements in Purification Protocols for Enhanced Yield and Purity
Researchers have developed improved purification protocols to enhance both the yield and purity of this compound components, which is crucial for detailed structural and functional studies. A notable advancement is a method combining n-butanol and chloroform extraction with size-exclusion chromatography, which has been successfully applied to isolate BrcA and a functional fragment of BrcB from a heterologous expression system. nih.govnih.gov This improved protocol was developed because previous methods were not successful in isolating both components from large-scale fermentation cultures of the heterologous host, Carnobacterium piscicola. nih.gov The use of food-grade diatomite calcium silicate (B1173343) has also been explored for the large-scale isolation of various bacteriocins, presenting a potential low-cost and efficient method that could be adapted for this compound. tubitak.gov.tr
Biosynthetic Pathways and Genetic Determinants of this compound Production
This compound is a chromosomally encoded, non-lantibiotic bacteriocin. nih.govnih.gov Its production is governed by a dedicated gene cluster. researchgate.net The bacteriocin is composed of two distinct peptides, Brochocin A (BrcA) and Brochocin B (BrcB), which act synergistically. nih.govnih.gov
The genetic organization of the this compound operon reveals the structural genes, brcA and brcB, which encode the prepeptides of the two components. researchgate.netnih.gov These prepeptides contain N-terminal leader sequences with double-glycine cleavage sites, a characteristic feature of class II bacteriocins. nih.govnih.gov Post-translational modification involves the cleavage of these leader peptides to yield the mature, active forms of BrcA (59 amino acids) and BrcB (43 amino acids). nih.govnih.govnih.gov
Downstream of the structural genes, the operon contains genes essential for immunity and secretion. The brcI gene encodes a 53-amino-acid immunity protein that protects the producer organism from its own bacteriocin. researchgate.netnih.govnih.gov Furthermore, the gene cluster includes brcT and brcD, which encode proteins with homology to an ATP-binding cassette (ABC) transporter and an accessory protein, respectively. nih.govtcdb.org These proteins are implicated in the secretion of the two peptides. nih.gov Heterologous expression studies in Carnobacterium piscicola have confirmed the two-component nature of this compound, demonstrating that both BrcA and BrcB are necessary for its antimicrobial activity. nih.gov
Gene Cluster Organization and Regulation of this compound Operon
The production of this compound is orchestrated by a dedicated gene cluster, or operon, located on the chromosome of Brochothrix campestris ATCC 43754. asm.orgnih.gov This genetic locus contains all the necessary components for the biosynthesis, transport, and self-protection of this two-peptide bacteriocin. The core of the operon is composed of the structural genes brcA and brcB, which encode the precursor peptides for the two components of this compound, BrcA and BrcB, respectively. nih.govnih.gov
Downstream of the structural genes lies the brcI gene, which is responsible for encoding the immunity protein, BrcI. nih.govnih.gov This protein is crucial for protecting the producing organism from the antimicrobial action of its own bacteriocin. Following the immunity gene, two additional open reading frames, designated brcT and brcD, have been identified. nih.govnih.gov These genes encode proteins that show homology to ATP-binding cassette (ABC) translocators and their accessory proteins, respectively, indicating their role in the secretion of the bacteriocin peptides. nih.govnih.gov The organization of these genes suggests they are transcribed together as a polycistronic mRNA. tandfonline.com
While the precise regulatory mechanisms governing the this compound operon are not fully elucidated, the genetic organization is similar to other class IIb bacteriocins, many of which are regulated by a quorum-sensing mechanism. tandfonline.comasm.org This type of regulation involves a three-component system consisting of an induction factor, a histidine protein kinase, and a response regulator, which allows the bacteria to initiate bacteriocin production when a certain cell density is reached. tandfonline.comasm.org It is hypothesized that a similar system may control the expression of the this compound operon. tandfonline.com
Table 1: Genes of the this compound Operon
| Gene | Encoded Protein | Function |
|---|---|---|
| brcA | Precursor of BrcA | Structural peptide A of this compound |
| brcB | Precursor of BrcB | Structural peptide B of this compound |
| brcI | BrcI | Immunity protein |
| brcT | BrcT | ABC translocator protein |
| brcD | BrcD | Accessory protein for transport |
Enzymatic Mechanisms Involved in Peptide Maturation and Processing
This compound peptides, BrcA and BrcB, are synthesized as inactive precursor peptides, or prepeptides. nih.govnih.gov These prepeptides consist of an N-terminal leader sequence followed by the pro-peptide domain. The maturation of BrcA and BrcB involves the proteolytic cleavage of this leader peptide to release the active bacteriocin components. nih.govnih.gov
A key feature of the prepeptides of this compound is the presence of a double-glycine (Gly-Gly) motif at the cleavage site. nih.govasm.org This motif is a characteristic feature of many class II bacteriocins and serves as a recognition site for the processing machinery. The enzymatic cleavage occurs immediately after this Gly-Gly pair, resulting in the mature BrcA and BrcB peptides, which are 59 and 43 amino acids in length, respectively. nih.govasm.org
The processing of these peptides is intrinsically linked to their secretion. The ABC transporter, encoded by brcT, is believed to possess a cysteine proteinase domain. asm.org This dual-function protein is thought to be responsible for both the cleavage of the leader peptide and the subsequent transport of the mature bacteriocin out of the cell. asm.org This mechanism ensures that the active, and potentially harmful, bacteriocin is only released outside the producer cell.
Role of Immunity Proteins (e.g., BrcI) in Producer Organism Protection
To avoid self-intoxication, the producing organism, Brochothrix campestris, synthesizes a specific immunity protein, BrcI. nih.govnih.gov The gene encoding this protein, brcI, is located within the this compound operon, ensuring its co-regulation with the bacteriocin peptides. nih.gov BrcI is a relatively small, 53-amino-acid peptide. nih.govnih.gov
The precise mechanism by which BrcI confers immunity is still under investigation, but it is known to be a crucial component for the survival of the producer strain. researchgate.net It is hypothesized that BrcI, like other immunity proteins for two-peptide bacteriocins, is a membrane-associated protein. nih.govresearchgate.net These immunity proteins are thought to interact with the bacteriocin's target receptor on the cell membrane, thereby preventing the bacteriocin from exerting its antimicrobial effect on the producer cell. nih.gov While some immunity proteins for two-peptide bacteriocins show homology to metalloproteases, suggesting they might degrade the bacteriocin, the exact function of BrcI remains an area of active research. nih.gov
Transporter Systems (e.g., ABC Translocators) in this compound Secretion
The secretion of this compound from the cytoplasm to the extracellular environment is a specialized process mediated by an ATP-binding cassette (ABC) transporter system. nih.govnih.gov This system is encoded by the brcT and brcD genes within the this compound operon. nih.govnih.gov BrcT is the core ABC transporter protein, which utilizes the energy from ATP hydrolysis to actively pump the bacteriocin peptides across the cell membrane. libretexts.org
BrcD functions as an accessory protein to the BrcT transporter. nih.govasm.org In many bacteriocin transport systems, such accessory proteins are essential for the proper functioning of the ABC transporter, although their exact roles can vary. asm.org As mentioned previously, the BrcT transporter is also implicated in the maturation of the this compound peptides, possessing proteolytic activity that cleaves the leader peptides during the transport process. asm.org This coupling of processing and secretion is an efficient mechanism to ensure that only the mature, active bacteriocin is released from the cell.
Heterologous Expression Systems for this compound Production
Engineering of Non-Native Hosts for Recombinant this compound Synthesis
The production of this compound in its native producer, Brochothrix campestris, can be limited, prompting the exploration of heterologous expression systems to achieve higher yields. researchgate.net The successful recombinant production of this compound has been demonstrated in several non-native hosts, including Escherichia coli and strains of Carnobacterium. nih.govresearchgate.net
A common strategy for expressing this compound in these hosts involves the genetic fusion of the brcA and brcB structural genes with a heterologous signal peptide. asm.orgresearchgate.net For instance, the signal peptide of the bacteriocin divergicin A has been successfully used to direct the secretion of BrcA and BrcB through the general secretory pathway of the host organism. asm.orgresearchgate.net This approach bypasses the need for the native this compound transport machinery (brcT and brcD).
In some cases, the entire this compound operon, including the immunity gene brcI, has been cloned into expression vectors to ensure both production and protection of the heterologous host. google.com The choice of host and expression strategy depends on factors such as the desired yield, the ease of genetic manipulation, and the intended application of the produced bacteriocin. frontiersin.org
Table 2: Examples of Heterologous Hosts for this compound Production
| Host Organism | Expression Strategy | Reference |
|---|---|---|
| Escherichia coli | Fusion with divergicin A signal peptide | researchgate.net |
| Carnobacterium piscicola | Fusion with divergicin A signal peptide | asm.org |
| Lactobacillus casei | Cloning of synthetic brc genes with pediocin transport genes | google.com |
Optimization of Expression Conditions for Enhanced Production
Maximizing the yield of recombinant this compound requires the optimization of various expression conditions. frontiersin.org These conditions are highly dependent on the chosen heterologous host and the expression system being used. Key parameters that are often manipulated include the composition of the culture medium, temperature, pH, and the concentration of inducers for inducible promoter systems. frontiersin.orgmdpi.com
For example, in E. coli expression systems that utilize the T7 promoter, the concentration of the inducer isopropyl-β-d-thiogalactopyranoside (IPTG) and the post-induction temperature can significantly impact the solubility and yield of the recombinant protein. nih.gov It has been observed that for two-peptide bacteriocins, the optimal induction conditions may even differ between the two peptides. frontiersin.org
Synthetic Chemistry and Analog Development of Brochocin C
Total Synthesis Strategies for Brochocin C and its Components
Total synthesis provides unambiguous access to the peptide components of this compound, BrcA and BrcB, allowing for the incorporation of unnatural amino acids and labels for mechanistic studies. Given that this compound is a class IIb bacteriocin (B1578144) composed of two distinct peptides, its synthesis involves the separate preparation of each component. nih.govnih.gov BrcA is a 59-amino acid peptide, while BrcB contains 43 amino acids. nih.govnih.gov
The primary method for chemically synthesizing peptides of the size of BrcA and BrcB is Solid-Phase Peptide Synthesis (SPPS). bachem.comthermofisher.com In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. bachem.comthermofisher.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration after each coupling step. bachem.com
Two main strategies dominate SPPS:
Fmoc/tBu Strategy: This approach uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus. Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives. The final cleavage from the resin and removal of side-chain protection is achieved using a strong acid like trifluoroacetic acid (TFA). wikipedia.org
Boc/Bzl Strategy: This older strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based (Bzl) groups for side-chain protection. wikipedia.org The Boc group is removed with a milder acid (like TFA), while the final cleavage and deprotection of side chains require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org
The choice of strategy depends on the specific peptide sequence and desired modifications. For peptides like BrcA and BrcB, SPPS allows for the precise, stepwise addition of amino acids to build the full-length chains. thermofisher.com
Table 1: Comparison of Major Peptide Synthesis Technologies
| Technology | Typical Peptide Length | Key Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | < 80 amino acids | Rapid, stepwise process; amenable to automation; simplified purification. bachem.comthermofisher.com | Can face challenges with peptide aggregation for long or difficult sequences. wikipedia.org |
| Liquid-Phase Peptide Synthesis (LPPS) | < 10 amino acids | Suitable for large-scale synthesis; direct process monitoring. bachem.com | Becomes difficult with increasing peptide length due to solubility issues. bachem.com |
| Native Chemical Ligation (NCL) | 30-150 amino acids | Allows for the joining of large, unprotected peptide fragments to create very long peptides. bachem.com | Requires a cysteine residue at the ligation site. bachem.com |
| Chemo-Enzymatic Peptide Synthesis (CEPS) | > 150 amino acids | Enzymatic ligation of SPPS-derived fragments under mild, aqueous conditions; avoids need for cysteine at ligation site. bachem.com | Requires an appropriate ligation site for the specific enzyme used. bachem.com |
For the synthesis of very long peptides or complex analogs, a convergent strategy involving the coupling of smaller, pre-synthesized peptide fragments is often more efficient than a single linear synthesis.
Native Chemical Ligation (NCL): This powerful technique allows for the chemoselective joining of two unprotected peptide fragments. bachem.com One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. The reaction first forms a thioester-linked intermediate, which then spontaneously rearranges to form a native peptide bond at the ligation site. bachem.com This method would be applicable for synthesizing large analogs of BrcA or for linking domains to either component.
Chemo-Enzymatic Peptide Synthesis (CEPS): This method uses specialized enzymes, known as peptiligases, to join peptide fragments produced by SPPS. bachem.com CEPS operates in aqueous solutions under mild pH conditions (pH 7-8.5), offering high specificity and avoiding the need for a cysteine residue at the point of ligation, which is a limitation of NCL. bachem.com
Methodological Innovations in Peptide Synthesis Relevant to this compound
Semisynthetic Approaches for this compound Derivatization
Semisynthesis leverages precursors obtained from biological sources, which are then chemically modified. This can be a more efficient route to certain derivatives than total synthesis, especially for large molecules.
The components of this compound can be produced through fermentation of Brochothrix campestris or via heterologous expression systems. nih.govnih.gov For instance, BrcA and a functional, truncated fragment of BrcB, BrcB(10-43), have been successfully produced in Carnobacterium piscicola. nih.gov These biologically produced peptides can be purified and used as starting materials for chemical modification. nih.govmdpi.com This semisynthetic approach allows for targeted alterations, such as the attachment of fluorescent labels, biotin (B1667282) tags, or other functional moieties to specific amino acid side chains (e.g., lysines, cysteines, or carboxylic acids) to study the bacteriocin's mode of action without having to perform a complex total synthesis.
Rational Design and Synthesis of this compound Analogs and Derivatives
Rational design aims to create new bacteriocin variants with improved properties, such as enhanced stability, increased potency, or a modified antimicrobial spectrum. ualberta.canih.gov This process relies on an understanding of the structure-activity relationships of the parent molecule.
Given that this compound is a two-component system, its activity depends on the complementary action of both BrcA and BrcB. nih.gov This offers unique opportunities for creating variants.
Single-Component Variants: Analogs can be generated by making specific amino acid substitutions within either the BrcA or BrcB peptide. For example, replacing chemically sensitive amino acids could enhance oxidative or thermal stability. core.ac.uk The synthesis of these variants would typically be accomplished using SPPS, where the desired amino acid is incorporated at the appropriate position in the sequence.
Multi-Component Variants: This involves creating novel pairs of peptides. A key example is the naturally derived variant pair consisting of full-length BrcA and the truncated BrcB(10-43) fragment, which together exhibit the full antimicrobial activity of the original this compound complex. nih.gov This finding demonstrates that the first nine amino acids of BrcB are not essential for its synergistic function with BrcA. Synthetic chemists can build on this by designing and synthesizing other truncated or modified versions of BrcB to pair with BrcA, or vice versa, to probe the specific interactions required for pore formation and bacterial cell death. The weak sequence similarity between the BrcA peptide and another bacteriocin, sakacin Q, suggests that nature provides templates for designing functional variants. researchgate.netasm.org
Table 2: Components of this compound and a Key Functional Variant
| Component | Native/Variant | Number of Amino Acids | Source/Method | Role |
|---|---|---|---|---|
| BrcA | Native | 59 | Produced by B. campestris or heterologous expression. nih.govnih.gov | Peptide 1 of the two-component system; inactive alone. nih.gov |
| BrcB | Native | 43 | Produced by B. campestris. nih.govnih.gov | Peptide 2 of the two-component system; inactive alone. nih.gov |
| BrcB(10-43) | Variant | 34 | Produced by heterologous expression in C. piscicola. nih.gov | Functional fragment; active in combination with BrcA. nih.gov |
Incorporation of Non-Canonical Amino Acids and Peptide Mimetics
The development of this compound analogs through the incorporation of non-canonical amino acids (ncAAs) and peptide mimetics represents a key strategy for probing structure-activity relationships, enhancing stability, and potentially broadening its activity spectrum. While specific studies detailing the synthesis of this compound with ncAAs are not extensively documented, the general principles of peptide chemistry and biotechnology provide a clear framework for creating such analogs.
The introduction of ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant expression systems engineered to utilize an expanded genetic code. frontiersin.orgresearchgate.net In E. coli, for instance, pathways can be manipulated to synthesize and incorporate ncAAs, although this can sometimes lead to misincorporation that must be carefully controlled. nih.gov Cell-free protein synthesis systems offer a more controlled environment for incorporating multiple ncAAs by avoiding the constraints of cell viability and uptake. frontiersin.org These techniques allow for the site-specific replacement of native amino acids with synthetic ones possessing unique side chains, altered backbones, or other chemical modifications.
For this compound, which is comprised of the two peptides Brochocin A (BrcA) and Brochocin B (BrcB), such modifications could be used to systematically investigate the role of individual residues in peptide-peptide interaction and target membrane recognition. nih.gov For example, introducing photo-cross-linkable ncAAs could help identify the specific residues involved in the binding interface between BrcA and BrcB or between the bacteriocin complex and the target cell membrane. Fluorinated amino acids could be incorporated to enhance hydrophobic interactions or to serve as probes for NMR spectroscopic studies.
Peptide mimetics, which mimic the structural and functional aspects of peptides but are built from non-natural backbones, offer another avenue for analog development. The goal is often to create molecules with improved stability against proteolytic degradation and better pharmacokinetic properties. For bacteriocins like this compound, peptidomimetic strategies could involve replacing amide bonds with more stable linkages or creating cyclic variants to constrain the peptide's conformation, potentially locking it into its bioactive form.
The following table outlines potential modifications using non-canonical amino acids for generating this compound analogs and the rationale behind them.
| Modification Type | Example NcAA/Mimetic | Rationale for Incorporation into this compound | Potential Impact |
|---|---|---|---|
| Enhanced Hydrophobicity | Hexafluoroleucine | To increase hydrophobic interactions with the target bacterial membrane. | Potentially increased antimicrobial potency. |
| Conformational Constraint | Aminoisobutyric acid (Aib) | To induce helical or turn structures, stabilizing a specific conformation. rsc.org | Improved stability and receptor binding affinity. |
| Photo-Cross-linking | p-Azido-L-phenylalanine (AzF) | To covalently trap and identify interaction partners (e.g., BrcA-BrcB, bacteriocin-receptor). | Elucidation of the precise mechanism of action. |
| NMR Probe | 4-Fluorophenylalanine | To introduce a 19F NMR probe for detailed conformational and binding studies without significant structural perturbation. | Detailed insights into solution structure and dynamics. |
| Increased Proteolytic Stability | β-amino acids | To replace native α-amino acids, creating a backbone resistant to standard proteases. | Longer biological half-life and improved stability. |
Conformational Analysis of this compound Components and Analogs in Solution
Understanding the three-dimensional structure of this compound's constituent peptides, BrcA and BrcB, is crucial for deciphering its mechanism of action. nih.gov Conformational analysis in solution provides insight into the peptides' native folding, their interaction, and the structural changes that occur upon binding to bacterial membranes.
This compound belongs to the class IIb bacteriocins, which typically exist in a relatively unstructured, random-coil state in aqueous solutions. researchgate.net However, they often adopt more ordered secondary structures, such as α-helices and β-sheets, in membrane-mimicking environments like organic solvents (e.g., trifluoroethanol) or in the presence of detergent micelles. researchgate.net This conformational flexibility is thought to be a key feature of their function, allowing them to remain soluble in aqueous environments before folding into their active conformation at the target membrane surface.
As a prelude to more detailed Nuclear Magnetic Resonance (NMR) examination, circular dichroism (CD) spectroscopy has been employed to study the secondary structure of BrcA and a functional, truncated fragment of BrcB, BrcB(10-43). nih.gov These studies were performed in methanol, a solvent known to promote secondary structure formation. The results indicated that both BrcA and BrcB(10-43) are well-structured in this environment, with a high content of β-sheets. nih.gov This structural feature was observed for each peptide individually and for a 1:1 mixture of the two, suggesting that the β-sheet conformation is inherent to the individual components and maintained within the complex. nih.gov
The following table summarizes the findings from the circular dichroism analysis of this compound components. nih.gov
| Peptide(s) | Solvent | Primary Structural Finding | Reference |
|---|---|---|---|
| Brochocin A (BrcA) | Methanol | High content of β-sheet structure. | nih.gov |
| Brochocin B fragment (BrcB(10-43)) | Methanol | High content of β-sheet structure. | nih.gov |
| 1:1 Mixture of BrcA and BrcB(10-43) | Methanol | High content of β-sheet structure. | nih.gov |
While CD spectroscopy provides a general overview of secondary structure content, high-resolution techniques like NMR are required to determine the precise three-dimensional fold of the peptides and their analogs in solution. nih.govualberta.ca For similar bacteriocins, NMR studies, often in membrane-mimetic environments such as dodecylphosphocholine (B1670865) (DPC) micelles, have been instrumental in elucidating atomic-level structures. ualberta.ca Such analyses for this compound and its analogs would involve measuring nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts to define backbone and side-chain conformations, ultimately revealing the structural basis for its potent antimicrobial activity.
Mechanistic Investigations of Brochocin C Bioactivity
Elucidation of Cellular and Subcellular Targets of Brochocin C
The primary target of this compound is the bacterial cytoplasmic membrane, a critical barrier for cellular integrity and function. nih.govasm.org Its mode of action is centered on the disruption of this vital structure, leading to a cascade of events that culminate in cell death. Unlike some bacteriocins that require specific protein receptors for their activity, evidence suggests that this compound may not depend on a receptor for its function, which could account for its broad inhibitory spectrum. nih.govasm.orgasm.org
Identification of Bacterial Membrane Interactions and Disruption
This compound's interaction with the bacterial membrane is the initial and most critical step in its antimicrobial action. This interaction is potent enough to affect not only a wide array of Gram-positive bacteria but also Gram-negative bacteria whose protective outer membrane has been compromised, for instance, through treatment with a chelating agent like EDTA. nih.govasm.org
It is widely proposed that this compound, like many other bacteriocins, forms pores in the cytoplasmic membrane of susceptible bacteria. nih.govasm.org The formation of these pores is a direct consequence of the insertion and assembly of the two peptide components, Brochocin A and Brochocin B, within the lipid bilayer. While the precise architecture of these pores has not been definitively elucidated, they are thought to be smaller than those created by the well-studied bacteriocin (B1578144) nisin. nih.gov This size difference is inferred from the observation that while both bacteriocins cause intracellular ATP hydrolysis, only nisin treatment results in significant leakage of ATP from the cell. nih.gov This suggests that the pores formed by this compound are not large enough to allow the passage of a molecule the size of ATP. nih.gov The structural characteristics of the this compound peptides, which exhibit a high β-sheet content, likely play a crucial role in their interaction with the membrane and the subsequent formation of these pores. asm.org
The formation of pores in the cytoplasmic membrane by this compound leads to a disruption of its integrity and a dissipation of the proton motive force (PMF). The PMF is a vital energy reserve for bacteria, crucial for processes such as ATP synthesis, nutrient transport, and motility. The unregulated flow of ions through the newly formed pores effectively short-circuits the membrane, collapsing the electrochemical gradient. nih.gov This loss of membrane potential is a key factor in the bactericidal action of this compound.
Pore Formation Mechanisms and Dynamics
Interruption of Intracellular Energy Metabolism (e.g., ATP Hydrolysis)
A significant consequence of this compound's interaction with the bacterial membrane is the rapid hydrolysis of intracellular adenosine (B11128) triphosphate (ATP). nih.govasm.org Upon treatment with this compound, a dramatic decrease in the intracellular ATP concentration is observed in susceptible bacteria. nih.gov However, this is not accompanied by a corresponding increase in extracellular ATP, indicating that the ATP is being consumed within the cell rather than leaking out through the pores. nih.gov
Two primary hypotheses have been proposed to explain this phenomenon. The first suggests that the dissipation of the proton motive force triggers an accelerated consumption of ATP by the cell's own ATP synthase in a futile attempt to regenerate the lost membrane potential. nih.gov The second hypothesis posits that the pores formed by this compound may allow for an efflux of inorganic phosphate, which would shift the equilibrium of the ATP hydrolysis reaction, favoring the breakdown of ATP. nih.gov
| Target Organism | Treatment | Observation | Reference |
| Salmonella enterica serovar Typhimurium LT2 and SL3600 (spheroplasts) | This compound | Decrease in intracellular ATP | nih.gov |
| Salmonella enterica serovar Typhimurium LT2 and SL3600 (spheroplasts) | This compound | No detectable external ATP | nih.gov |
| Salmonella enterica serovar Typhimurium LT2 and SL3600 (spheroplasts) | Nisin | Decrease in intracellular ATP and increase in external ATP | nih.gov |
Protein Interaction and Binding Affinity Studies
The activity of this compound is fundamentally dependent on the interaction between its two constituent peptides, Brochocin A and Brochocin B. nih.govasm.org Circular dichroism studies have provided some insight into their structural properties, revealing a high content of β-sheet secondary structure for both individual peptides and their 1:1 mixture. asm.org This structural feature is likely critical for their synergistic interaction and subsequent membrane insertion.
While a specific protein receptor on the target cell membrane is not believed to be required for this compound's activity, this does not preclude interactions with membrane proteins. nih.govasm.org However, the primary mechanism of action appears to be a direct interaction with the lipid bilayer, leading to pore formation. Further detailed studies on the binding affinity of this compound peptides to various lipid compositions would be beneficial for a more complete understanding of their membrane targeting.
Nucleic Acid Interactions and Modulation
Current research on the mechanism of action of this compound has focused almost exclusively on its effects on the bacterial cell membrane and energy metabolism. There is no evidence to suggest that this compound directly interacts with or modulates nucleic acids such as DNA or RNA. Its mode of action, centered on membrane disruption, is distinct from that of antimicrobial agents that target intracellular processes like DNA replication or protein synthesis.
Molecular Signaling Pathway Perturbations by this compound
The bioactivity of this compound can elicit stress responses in target bacteria, particularly in the context of developing resistance. Research indicates that the mechanisms underlying resistance to this compound in bacteria such as Listeria monocytogenes are linked to the organism's general stress response. canada.ca The acquisition of resistance to bacteriocins can lead to a phenomenon known as "stress hardening," where the resistant bacterial strains exhibit increased tolerance to other environmental hurdles like heat, low pH, and high salt concentrations. ualberta.ca This cross-protection suggests that exposure to this compound can trigger or select for mutations in regulatory systems that govern multiple stress responses, such as those controlled by alternative sigma factors. ualberta.caucc.ie While the specific signaling cascades perturbed by this compound are not fully elucidated, the response of resistant cells points towards an overlap with pathways that handle heat shock and acid tolerance. ualberta.ca
The primary mode of action for this compound is the disruption of the cell membrane, which indirectly leads to widespread changes in gene expression as the cell attempts to cope with membrane stress and energy depletion. nih.govfau.edu However, the most detailed understanding of gene regulation related to this bacteriocin comes from the producing organism, Brochothrix campestris, and heterologous expression systems. nih.govnih.gov
The production of this compound is governed by a specific gene cluster, or operon, located on the chromosome. nih.govnih.gov This operon contains the structural genes for the two peptides, brcA and brcB, the immunity gene brcI, and genes encoding transport proteins, brcD and brcT. nih.govtandfonline.comresearchgate.net The brcT and brcD genes encode proteins with homology to ATP-binding cassette (ABC) translocator and accessory proteins, respectively, which are responsible for the secretion of the bacteriocin. nih.govnih.gov The expression of these genes is tightly regulated, and in many class II bacteriocins, production is controlled by a quorum-sensing mechanism, where a secreted peptide pheromone induces gene expression once a critical cell density is reached. asm.orgasm.orgresearchgate.net The presence of the immunity gene, brcI, is crucial for the producing organism to protect itself from the bacteriocin it secretes. nih.govresearchgate.net
Table 1: Genetic Components of the this compound Operon
| Gene | Encoded Protein/Peptide | Function | Reference(s) |
|---|---|---|---|
| brcA | Brochocin A (BrcA) | One of the two peptides required for antimicrobial activity. | nih.govnih.gov |
| brcB | Brochocin B (BrcB) | The second peptide required for complementary antimicrobial activity. | nih.govnih.gov |
| brcI | Immunity Protein (BrcI) | Confers immunity to the producing bacterium against this compound. | nih.govnih.govresearchgate.net |
| brcD | ABC Translocator Accessory Protein | Part of the transport system for secreting this compound. | nih.govtandfonline.com |
Modulation of Bacterial Stress Response Pathways
Enzymatic Inhibition and Activation Kinetics by this compound
Current scientific literature indicates that the primary antimicrobial mechanism of this compound does not involve the direct inhibition or activation of specific enzymes within the target cell. nih.govfau.edu Its mode of action is targeted at the physical disruption of the cytoplasmic membrane. nih.gov
Conversely, this compound is itself susceptible to enzymatic degradation. As a peptide-based compound, its antimicrobial activity is sensitive to and can be inactivated by various proteases. usda.govnih.gov Studies have shown that treatment with enzymes such as α-chymotrypsin, ficin, proteinase-K, papain, trypsin, and pronase eliminates the inhibitory effects of this compound. usda.gov This susceptibility to proteolytic enzymes confirms its proteinaceous nature, a defining characteristic of bacteriocins. usda.govnih.gov
Cellular Responses and Phenotypic Effects in In Vitro Models
This compound is a class IIb bacteriocin, meaning its antibacterial activity requires the synergistic action of two distinct peptides, Brochocin A (BrcA) and Brochocin B (BrcB). nih.govasm.org Neither peptide exhibits significant activity on its own. asm.org Together, these peptides act on the cytoplasmic membrane of susceptible gram-positive bacteria. nih.govfau.edu
The primary mechanism of inhibition is the formation of pores in the cell membrane. nih.govfau.edu This action does not appear to require a specific receptor, which may explain its broad spectrum of activity against many gram-positive species. nih.gov The formation of these pores disrupts the membrane's integrity, leading to several critical downstream effects:
Hydrolysis of Intracellular ATP: Treatment with this compound causes a rapid decrease in intracellular ATP levels. nih.gov
Dissipation of Proton Motive Force: The pores compromise the electrochemical gradient across the membrane. fau.edufrontiersin.org
Leakage of Cellular Contents: The compromised membrane allows for the efflux of essential ions and small molecules. fau.edu
These events collectively lead to the cessation of metabolic activity, inhibition of growth, and ultimately, cell lysis, which can be observed as a decrease in the optical density of the bacterial culture. nih.govnih.gov While highly effective against gram-positive bacteria, this compound is generally not active against gram-negative bacteria because their outer membrane acts as a protective barrier, preventing the peptides from reaching the cytoplasmic membrane. nih.govusda.gov However, if this outer membrane is permeabilized, for instance by treatment with EDTA, gram-negative bacteria become susceptible. nih.govnih.gov
Table 2: In Vitro Inhibitory Spectrum of this compound
| Target Organism | Activity | Reference(s) |
|---|---|---|
| Brochothrix thermosphacta | Inhibitory | nih.govusda.gov |
| Listeria monocytogenes | Inhibitory | nih.govusda.gov |
| Clostridium botulinum (spores) | Inhibitory | nih.govnih.gov |
| Carnobacterium spp. | Inhibitory | nih.govusda.gov |
| Enterococcus spp. | Inhibitory | nih.govusda.gov |
| Lactobacillus spp. | Inhibitory | usda.gov |
| Pediococcus spp. | Inhibitory | usda.gov |
There is no evidence to suggest that this compound directly targets or specifically modulates the molecular machinery of the bacterial cell cycle, such as proteins involved in DNA replication or septum formation. nih.govfrontiersin.org Instead, the profound impact on the cell cycle is an indirect but severe consequence of its primary lytic mechanism. nih.govfau.edu
The rapid disruption of the cytoplasmic membrane and the subsequent depletion of intracellular ATP halt all energy-dependent cellular processes. nih.gov This includes chromosome replication, segregation, and cell division, which are tightly coordinated and require a stable proton motive force and sufficient energy. frontiersin.org By causing catastrophic damage to the cell membrane, this compound induces a rapid cessation of all vital functions, leading to cell death rather than a controlled arrest at a specific phase of the cell cycle. nih.govfau.edu
Investigations into Other Microbial Processes Modulated by this compound
While the primary bactericidal activity of this compound is well-established, investigations into its subtler effects on microbial physiology are less developed. The modulation of microbial processes such as biofilm formation, quorum sensing, and virulence gene expression by bacteriocins, often at sub-inhibitory concentrations, is a growing area of research. For many bacteriocins, such concentrations can alter bacterial behavior without causing cell death, which can have significant ecological and clinical implications. However, specific studies detailing the impact of sub-inhibitory concentrations of this compound on these other microbial processes have not been extensively reported in the available scientific literature. This represents a key area for future research to fully understand the biological role and potential applications of this compound beyond direct killing.
In Vitro Model Systems for Mechanistic Elucidation of this compound
Application of Diverse Bacterial Strain Panels for Activity Spectrum Analysis
The mechanistic elucidation of this compound has been significantly informed by analyzing its spectrum of activity across a diverse range of bacteria. nih.govnih.gov Such screenings are fundamental to understanding the selectivity and potential mode of action of an antimicrobial peptide. Research has consistently demonstrated that this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria. nih.gov Its targets include significant food spoilage organisms and pathogens such as Brochothrix thermosphacta, numerous strains of Listeria monocytogenes, and spore-forming bacteria like Clostridium botulinum and Bacillus species. nih.govnih.govualberta.ca The activity also extends to various species of Carnobacterium, Enterococcus, Lactobacillus, and Pediococcus. nih.gov
Conversely, this compound shows no inhibitory activity against Gram-negative bacteria. nih.govnih.gov This stark difference in activity strongly suggests that the outer membrane of Gram-negative bacteria acts as a protective barrier, preventing the peptide from reaching its target on the cytoplasmic membrane. nih.govnih.gov This hypothesis is supported by findings that this compound becomes effective against Gram-negative bacteria like Salmonella enterica serovar Typhimurium and Escherichia coli only when the outer membrane is permeabilized by treatment with a chelating agent such as EDTA. nih.govnih.gov
Table 1: Inhibitory Spectrum of this compound
| Bacterial Group | Representative Species | Activity | Citation(s) |
| Gram-Positive Bacteria | Brochothrix thermosphacta | Active | nih.gov |
| Listeria monocytogenes | Active | nih.govualberta.ca | |
| Clostridium botulinum (spores) | Active | nih.govnih.gov | |
| Bacillus spp. | Active | nih.gov | |
| Enterococcus spp. | Active | nih.gov | |
| Lactobacillus spp. | Active | nih.gov | |
| Gram-Negative Bacteria | Escherichia coli | Inactive | nih.gov |
| Salmonella spp. | Inactive | nih.gov | |
| Pseudomonas aeruginosa | Inactive | nih.gov | |
| Gram-Negative Bacteria + EDTA | Salmonella enterica serovar Typhimurium | Active | nih.govnih.gov |
Use of Liposome (B1194612) and Planar Lipid Bilayer Systems
To investigate the direct interaction of this compound with its target, researchers utilize artificial model membranes like liposomes and planar lipid bilayers. These reductionist systems are critical for determining if the peptide acts directly on the lipid portion of the cell membrane and for characterizing the nature of this interaction, free from the complexity of other cellular components. nih.govmdpi.com For class IIb two-peptide bacteriocins like this compound, such model systems have shown that the two peptides often act synergistically to permeabilize the membrane. fau.edu
Studies on bacterial spheroplasts—cells stripped of their cell wall—revealed that this compound causes lysis, indicating a direct action on the cytoplasmic membrane. nih.gov Mechanistic studies showed that treatment with this compound resulted in the hydrolysis of intracellular ATP but, notably, did not cause significant leakage of ATP out of the cell. nih.gov This finding suggests that this compound forms pores in the cytoplasmic membrane, but these pores are smaller than those formed by other bacteriocins like nisin, which does cause substantial ATP efflux. nih.gov Furthermore, research on thermophilin 13, a bacteriocin with a very similar structure to this compound, showed it was active on liposomes, suggesting that a specific protein receptor may not be necessary for its function. nih.gov This supports the model that this compound's activity is likely due to direct peptide-lipid interactions that lead to membrane disruption and pore formation. nih.gov
Advanced Microscopic Techniques for Cellular Localization and Morphological Changes
Advanced microscopic techniques are indispensable tools for visualizing the physical consequences of antimicrobial action on bacterial cells. researchgate.netwikipedia.org Transmission electron microscopy (TEM) provides ultra-high resolution images of cell ultrastructure, capable of revealing damage to the cell wall and membrane, or leakage of cytoplasmic contents. nanoscience.comatriainnovation.com Fluorescence microscopy, including super-resolution techniques like photoactivated localization microscopy (PALM), allows for the specific localization of fluorescently-tagged molecules, which can be used to track the binding of a bacteriocin to the bacterial surface. scispace.combiorxiv.orgepfl.chelifesciences.org
In the initial characterization of this compound, TEM was used to confirm that the antimicrobial activity was not due to bacteriophages, as no viral particles were detected in the active preparations. nih.gov However, the broader application of advanced microscopy to visualize the specific morphological changes induced by this compound or to determine its precise localization on or within the bacterial cell has not been widely reported. Such studies would be invaluable for providing direct visual evidence of the pore-forming mechanism suggested by in vitro assays, illustrating the physical disruption of the cell envelope upon peptide binding.
In Vivo Preclinical Mechanistic Studies of this compound
Selection and Rationale for Animal Model Systems for Mechanistic Research
To move beyond in vitro observations and understand the mechanistic activity of this compound in a complex biological system, preclinical studies using in vivo animal models are essential. atlantic-bone-screen.com The choice of model is dictated by the target pathogen and the desired clinical application. Given this compound's potent activity against Listeria monocytogenes, a murine (mouse) model of listeriosis is a highly relevant and well-established system for mechanistic research. nih.govsemanticscholar.org
Identification of Pharmacodynamic Biomarkers in Non-Human Systems
Investigations into the bioactivity of this compound in non-human systems have primarily centered on its antibacterial effects, revealing key indicators of its mechanism of action at a molecular and cellular level. These pharmacodynamic biomarkers are crucial for understanding how the bacteriocin interacts with and inhibits target microorganisms. The primary non-human systems studied are various bacterial species, particularly gram-positive bacteria, which are highly susceptible to this compound. nih.govresearchgate.net
The fundamental mechanism of this compound, a two-peptide class IIb bacteriocin composed of Brochocin A (BrcA) and Brochocin B (BrcB), involves the disruption of the target cell's cytoplasmic membrane. nih.govasm.orgnih.gov This action leads to several measurable downstream effects that serve as reliable pharmacodynamic biomarkers.
Bacterial Growth Inhibition and Viability
The most direct biomarker of this compound's bioactivity is the inhibition of bacterial growth. This is quantitatively measured in Arbitrary Units (AU/ml), which represent the reciprocal of the highest dilution of this compound that still shows inhibitory activity against a sensitive indicator strain, such as Carnobacterium divergens LV13. nih.gov The inhibitory spectrum of this compound is broad among gram-positive bacteria. Deferred-inhibition and spot-on-lawn assays are standard methods used to identify susceptible strains, which serve as a qualitative biomarker of activity. nih.gov Research has demonstrated its effectiveness against a wide array of bacteria, including food spoilage organisms and pathogens. researchgate.netnih.gov
Table 1: Inhibitory Spectrum of this compound Against Various Bacterial Strains
This table summarizes the susceptibility of different bacterial species to partially purified this compound, indicating the range of its antimicrobial activity.
| Bacterial Species | Strain | Susceptibility to this compound (800 AU/ml) |
| Brochothrix thermosphacta | 10 strains | + |
| Listeria monocytogenes | 10 strains | + |
| Carnobacterium spp. | Multiple strains | + |
| Enterococcus spp. | Multiple strains | + |
| Kurthia spp. | Multiple strains | + |
| Lactobacillus spp. | Multiple strains | + |
| Pediococcus spp. | Multiple strains | + |
| Clostridium botulinum (spores) | 7 proteolytic strains | + |
| Clostridium botulinum (spores) | 3 nonproteolytic strains | + |
| Gram-negative bacteria | 7 strains | - |
| Data sourced from deferred-inhibition and spot-on-lawn assays. nih.gov |
ATP Depletion and Membrane Permeabilization
A more specific biomarker related to the mechanism of action is the effect on cellular ATP levels. Treatment of susceptible bacterial cells and spheroplasts with this compound results in the hydrolysis of intracellular ATP. nih.govasm.org This depletion of ATP is a strong indicator of pore formation in the cytoplasmic membrane, which disrupts the cell's energy-generating capacity and membrane potential. nih.gov Unlike some other bacteriocins, such as nisin, which can cause substantial leakage of ATP from the cell, the effect of this compound is primarily observed as intracellular hydrolysis, suggesting differences in the pore sizes created by these bacteriocins. nih.govasm.org
Cell Lysis
Direct physical disruption of the bacterial cell, or lysis, serves as another key pharmacodynamic marker. This is often monitored by measuring the decrease in the optical density of a bacterial culture over time following the addition of this compound. nih.gov Studies on spheroplasts (bacterial cells with their outer wall removed) of gram-negative bacteria like Salmonella enterica serovar Typhimurium have shown a marked decrease in absorbance after treatment with this compound, indicating cell lysis. nih.gov This demonstrates that once the barrier of the cell wall is bypassed, this compound can effectively compromise the integrity of the cytoplasmic membrane, leading to cell rupture. nih.gov
Outer Membrane Integrity in Gram-Negative Bacteria
While this compound is largely inactive against intact gram-negative bacteria, their response under specific conditions provides insight into biomarkers of resistance. asm.orgtandfonline.com The outer membrane of gram-negative bacteria acts as a natural barrier, and its integrity is a key determinant of this compound's efficacy. nih.govasm.org A crucial finding is that the permeabilization of the outer membrane using a chelating agent like EDTA renders gram-negative bacteria such as Escherichia coli and Salmonella species susceptible to this compound. nih.govasm.org Therefore, the increased susceptibility of EDTA-treated cells is a pharmacodynamic indicator of the outer membrane's role in resistance. Furthermore, lipopolysaccharide (LPS) mutants of Salmonella enterica serovar Typhimurium are sensitive to this compound, identifying the LPS layer as a specific molecular barrier to its activity. nih.govasm.org
Table 2: Effect of this compound on EDTA-Treated Gram-Negative Bacteria
This table shows the reduction in viable counts of gram-negative bacteria after treatment with bacteriocins in the presence of EDTA, highlighting the role of the outer membrane as a barrier.
| Bacterial Strain | Treatment | Log Reduction in Viable Count |
| Escherichia coli ATCC 25922 | Brochocin-C + EDTA | 2.8 |
| Salmonella choleraesuis ATCC 10708 | Brochocin-C + EDTA | 2.3 |
| Escherichia coli ATCC 25922 | Nisin + EDTA | 4.0 |
| Salmonella choleraesuis ATCC 10708 | Nisin + EDTA | 2.1 |
| Data reflects viable counts after 30 minutes of treatment. nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Brochocin C
Rational Design Principles for Brochocin C Analogs based on SAR
The rational design of this compound analogs is guided by several key structural and functional observations. The fundamental principle is the necessity of both the BrcA and BrcB peptides for antimicrobial activity; individually, they show no or very low activity. asm.orgnih.gov This synergistic requirement dictates that any modification to one peptide must be considered in the context of its interaction with the partner peptide.
A significant finding that informs analog design is that a truncated form of Brochocin B, BrcB(10-43), which lacks the first nine N-terminal amino acids, retains full antimicrobial activity when combined with BrcA. asm.orgnih.gov This indicates that the N-terminal region of BrcB is not essential for the synergistic interaction and subsequent bactericidal action, allowing for the design of shorter, potentially more stable or economically viable BrcB analogs.
Furthermore, sequence analysis of this compound and related class IIb bacteriocins has identified conserved GxxxG motifs. nih.govmdpi.comresearchgate.net These motifs are known to facilitate close helix-helix packing within biological membranes. Mutagenesis studies on other two-peptide bacteriocins, such as lactococcin G, have demonstrated that substitution of the small glycine (B1666218) residues within these motifs with bulkier amino acids is detrimental to activity, likely by disrupting the interaction between the two peptides. researchgate.netasm.org This provides a strong rationale for preserving the GxxxG motifs in any designed this compound analogs or for using them as sites for conservative substitutions to modulate activity.
Recent structural modeling also predicts the presence of a disulfide bond in BrcA, which would constrain its conformation into a hairpin-like structure. researchgate.netbiorxiv.org The integrity of this bond is likely critical for maintaining the three-dimensional fold required for its interaction with BrcB and the target membrane, making it a key consideration in analog design.
Table 1: Key Peptides and Fragments of this compound
| Peptide/Fragment | Number of Amino Acids | Role in Activity | Source |
|---|---|---|---|
| Brochocin A (BrcA) | 59 | Essential for synergistic activity | nih.gov |
| Brochocin B (BrcB) | 43 | Essential for synergistic activity | nih.gov |
Computational Chemistry and Molecular Modeling Approaches for this compound
Computational methods are increasingly being used to investigate the structure and function of bacteriocins like this compound, providing insights that are difficult to obtain through experimental methods alone.
While specific molecular docking and dynamics simulation studies for this compound are not extensively reported in the literature, the general approach for two-peptide bacteriocins involves modeling the interaction between the two peptides and their subsequent docking to a model bacterial membrane. Such simulations would aim to predict the most stable conformation of the BrcA-BrcB complex and how it orients itself to insert into and disrupt the lipid bilayer.
Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound derivatives. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data. As more this compound analogs are synthesized and tested, the development of QSAR models will become feasible. These models could quantitatively correlate physicochemical properties (like hydrophobicity, electronic properties, and steric parameters) of the analogs with their antimicrobial potency, enabling the prediction of activity for new, untested derivatives.
Initial structural studies using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy suggested that both BrcA and BrcB(10-43) possess a high content of β-sheet secondary structure. asm.orgnih.gov This was a notable finding as many other class IIb bacteriocins are predominantly α-helical.
More recently, advanced protein structure prediction tools like AlphaFold have been used to generate models of this compound peptides. biorxiv.orgbiorxiv.org These computational models predict that both BrcA and BrcB adopt hairpin-like structures, each composed of two antiparallel α-helices. biorxiv.org The model for BrcA also includes a predicted intramolecular disulfide bond. biorxiv.org This apparent contradiction between the experimental spectroscopic data (suggesting β-sheets) and the computational models (predicting α-helices) highlights an area for further investigation to determine the precise conformational state of the peptides in different environments (e.g., in solution versus in a membrane).
Table 2: Structural Features of this compound Peptides
| Peptide | Predicted/Observed Secondary Structure | Key Structural Motifs | Source |
|---|---|---|---|
| Brochocin A (BrcA) | High β-sheet content (CD/NMR), Antiparallel α-helical hairpin (AlphaFold) | GxxxG motifs, Predicted disulfide bond | asm.orgnih.govbiorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
Identification of Key Pharmacophores and Structural Determinants for this compound Bioactivity
The pharmacophore of this compound—the essential three-dimensional arrangement of features responsible for its biological activity—is intrinsically linked to the synergistic interaction of its two component peptides.
The primary structural determinants for bioactivity are the two mature peptides, BrcA and BrcB. nih.govnih.gov The activity of the BrcA and BrcB(10-43) combination further refines this, indicating the core functional region of BrcB lies within this 34-amino acid fragment. nih.gov
The GxxxG motifs present in both peptides are strongly implicated as key components of the pharmacophore. nih.govmdpi.comresearchgate.net These motifs likely form the interface for the crucial helix-helix interactions that stabilize the active BrcA-BrcB complex within the target cell membrane. The spatial arrangement of these glycine-rich faces on the interacting helices is therefore a critical pharmacophoric feature.
The predicted hairpin-like fold of each peptide, potentially stabilized by a disulfide bond in BrcA, is another vital structural determinant. biorxiv.org This conformation creates the amphipathic structures necessary for membrane interaction, with hydrophobic residues positioned to interact with the lipid core of the membrane and charged/polar residues interacting with the lipid headgroups and aqueous environment.
Elucidation of Structure-Mechanism Correlates for this compound Function
The mechanism of action of this compound is believed to be the formation of pores in the membranes of susceptible bacteria, leading to the dissipation of the proton motive force and cell death. researchgate.netalliedacademies.org The correlation between the structure of the BrcA-BrcB complex and this mechanism is a key area of study.
As a class IIb bacteriocin (B1578144), the synergistic action of BrcA and BrcB is the foundational structure-mechanism correlate. nih.gov The individual peptides are likely unstructured or partially structured in aqueous solution but adopt a more defined conformation upon interacting with each other and the target membrane. The predicted α-helical hairpin structures of BrcA and BrcB provide a structural basis for this mechanism. biorxiv.org It is proposed that the two peptides interact via their GxxxG motifs to form a stable, membrane-penetrating helix-helix structure. nih.govresearchgate.net This complex would then insert into the cell membrane, with several of these complexes possibly oligomerizing to form a pore.
The high β-sheet content observed in CD and NMR studies could also be functionally relevant. asm.orgnih.gov It is possible that the peptides undergo a conformational change from α-helix to β-sheet upon membrane insertion, a phenomenon observed for some other antimicrobial peptides, or that β-sheet structures are involved in the aggregation of the peptides to form a pore. The exact nature of the pore and the precise stoichiometry of BrcA and BrcB within the active complex are still under investigation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Brochocin A (BrcA) |
| Brochocin B (BrcB) |
| BrcB(10-43) |
| Nisin |
| Lactococcin G |
| Plantaricin EF |
| Plantaricin JK |
| Sakacin P |
| Thermophilin 13 |
Analytical and Biophysical Techniques in Brochocin C Research
Advanced Spectroscopic Methods for Characterizing Brochocin C Interactions
Spectroscopy plays a pivotal role in defining the structural and interactive properties of this compound's two components, Brochocin A (BrcA) and Brochocin B (BrcB).
Nuclear Magnetic Resonance (NMR) for Ligand Binding and Structural Dynamics
While specific, detailed NMR structural studies on this compound are not yet widely published, the application of NMR spectroscopy is a standard and powerful tool for this class of molecules. asm.org Research efforts to determine the three-dimensional solution structures of isotopically labeled this compound components are underway to better understand their complexation and mode of action. asm.orgnih.gov
Generally, NMR techniques are invaluable for characterizing peptide-ligand interactions. nih.govresearchgate.net Methods like Chemical Shift Perturbation (CSP) are used to identify the binding sites on a protein by observing changes in the chemical shifts of atomic nuclei upon ligand addition. researchgate.netacs.org This allows for the mapping of the interaction surface and the calculation of the binding affinity (dissociation constant, K_d). nih.gov Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy provides through-space distance restraints between atoms, which are crucial for calculating the high-resolution 3D structure of the peptide-ligand complex. mdpi.com For other two-peptide bacteriocins, NMR has been instrumental in revealing structural details, a potential that extends to the future characterization of this compound. cipps.org.au
Mass Spectrometry for Peptide Modification and Complex Formation
Mass spectrometry (MS) has been a cornerstone technique in the fundamental characterization of this compound. nih.gov Both MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) have been employed to precisely determine the molecular masses of its constituent peptides, BrcA and BrcB. nih.govnih.govasm.org
Initial studies confirmed that BrcA and BrcB are secreted as mature peptides of 59 and 43 amino acids, respectively. nih.govasm.org The experimentally observed masses were in excellent agreement with the masses predicted from their genetic sequences, indicating that the mature peptides undergo minimal post-translational modifications beyond the cleavage of their leader sequences. nih.govasm.org This technique is sensitive enough to detect bacteriocins directly from culture supernatants, facilitating rapid screening and characterization. asm.org The close match between predicted and observed masses confirms the identity of the purified peptides and rules out extensive modifications.
| Peptide Component | Predicted Mass (Da) | Observed Mass (Da) | Technique |
| Brochocin A (BrcA) | 5,245 | 5,244 | MALDI-TOF MS |
| Brochocin B (BrcB) | 3,945 | 3,944 | MALDI-TOF MS |
This table summarizes the mass spectrometry data for the components of this compound, showing the close correlation between the masses predicted from the gene sequence and those observed experimentally. nih.gov
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides by measuring the differential absorption of circularly polarized light. nih.govamericanpeptidesociety.orgportlandpress.com In the case of this compound, CD analysis was performed on the individual components, BrcA and a functional fragment of BrcB termed BrcB(10-43), as well as on an equimolar mixture of the two. nih.govasm.org
The results from these studies consistently revealed that both BrcA and BrcB(10-43) possess a high content of β-sheet secondary structure. nih.govasm.org Importantly, this β-sheet characteristic is maintained when the two peptides are combined in a 1:1 mixture, suggesting that this structural feature is integral to the individual peptides and the functional complex. nih.gov This high β-sheet content may contribute to the peptides' hydrophobic nature and their tendency to self-associate. nih.gov
| Peptide Analyte | Dominant Secondary Structure | Technique |
| Brochocin A (BrcA) | High β-sheet content | Circular Dichroism |
| Brochocin B (BrcB(10-43)) | High β-sheet content | Circular Dichroism |
| BrcA + BrcB(10-43) (1:1 Mixture) | High β-sheet content | Circular Dichroism |
This table outlines the secondary structural findings for this compound components as determined by Circular Dichroism spectroscopy. nih.gov
Fluorescence Spectroscopy for Membrane Permeabilization Studies
The primary mode of action for many bacteriocins, including this compound, is the disruption and permeabilization of the target cell's cytoplasmic membrane. nih.govasm.org Fluorescence spectroscopy provides a powerful and versatile toolkit for studying these events in real-time. nih.govrsc.org
Though specific fluorescence studies on this compound are not detailed in the available literature, standard assays are highly applicable. A common method is the liposome (B1194612) leakage assay. ntu.edu.sgmdpi.com In this setup, large unilamellar vesicles (LUVs), which mimic a bacterial membrane, are loaded with a fluorescent probe and a corresponding quencher (e.g., ANTS/DPX). ntu.edu.sg When the peptide creates pores in the LUV membrane, the probe and quencher are released and diluted into the surrounding buffer, leading to a measurable increase in fluorescence intensity as the quenching effect is diminished. ntu.edu.sgmdpi.com Additionally, potential-sensitive dyes like diSC3(5) can be used with whole bacterial cells to monitor membrane depolarization, while DNA-staining dyes like propidium (B1200493) iodide (PI) can report on more significant membrane permeabilization, allowing researchers to distinguish between different modes of membrane disruption. nih.govmdpi.com These techniques can provide kinetic data on the pore-forming process and the extent of membrane damage.
Chromatographic Separations in this compound Research Applications
The purification of this compound and its individual components from complex culture broths is a critical prerequisite for their characterization and study. This is achieved through a multi-step process involving both extraction and various chromatographic techniques. nih.govtubitak.gov.tr
An effective purification protocol involves initial solvent extractions to isolate the hydrophobic peptides, followed by chromatographic steps to separate them from remaining contaminants. nih.govtubitak.gov.tr The process is tailored to handle the very hydrophobic nature of the BrcA and BrcB peptides. nih.gov
| Purification Step | Purpose | Reference |
| 1. n-Butanol Extraction | Initial extraction of hydrophobic peptides from culture supernatant. | nih.gov |
| 2. Chloroform (B151607) Extraction | Further purification step to remove more hydrophilic contaminants. | nih.govtubitak.gov.tr |
| 3. Size-Exclusion Chromatography (e.g., Sephadex LH-20 or G-50) | Separation of peptides based on molecular size. | nih.govnih.gov |
| 4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution final purification step based on hydrophobicity. | tubitak.gov.tr |
This table details a typical multi-step chromatographic purification scheme for this compound components.
Biophysical Assays for Target Engagement and Interaction Kinetics
Confirming that this compound engages its intended target—the cytoplasmic membrane—and measuring the resulting effects are accomplished using specific biophysical assays. These assays are crucial for understanding its mechanism of action. nih.govfrontiersin.org
The primary challenge for this compound activity against Gram-negative bacteria is the protective outer membrane. nih.govasm.orgnih.gov To overcome this barrier in a laboratory setting and directly study the peptide's effect on the cytoplasmic membrane, researchers use spheroplasts—bacterial cells from which the outer membrane has been removed. nih.govtandfonline.com
Upon addition of this compound to spheroplasts, two key events can be monitored to confirm target engagement and measure interaction kinetics:
Cell Lysis: The formation of pores in the cytoplasmic membrane leads to a loss of cellular integrity and lysis. This can be monitored over time as a decrease in the optical density (absorbance at 600 nm) of the spheroplast suspension. nih.gov
ATP Hydrolysis: The disruption of the membrane potential and the formation of pores cause a rapid leakage and hydrolysis of intracellular ATP. nih.govasm.org This can be quantified using luminescence-based ATP detection kits, providing a rapid and sensitive measure of membrane disruption. The rate of ATP depletion serves as a proxy for the kinetics of the peptide's action. nih.gov
In studies with Salmonella spheroplasts, the addition of this compound led to an immediate and significant drop in intracellular ATP (over 70% in the first minute) and a corresponding decrease in optical density, confirming direct and rapid engagement with the cytoplasmic membrane. nih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. rsc.orghelsinki.fi In the context of this compound, SPR would be employed to study the binding of the individual peptides, BrcA and BrcB, to a model bacterial membrane immobilized on a sensor chip. This analysis reveals the association and dissociation rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. Furthermore, SPR can be used to investigate the peptide-peptide interaction by immobilizing one peptide and flowing the other over the surface.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment. harvard.eduwhiterose.ac.uknih.gov For this compound, ITC experiments would involve titrating one peptide (e.g., BrcA) into a solution containing the other (BrcB) to measure the heat of their interaction. This yields the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edu Such data is critical for understanding the driving forces behind the formation of the active BrcA-BrcB complex. Similarly, titrating the peptide complex into a solution of lipid vesicles would reveal the thermodynamics of membrane interaction.
Table 1: Illustrative Thermodynamic and Kinetic Parameters for Bacteriocin (B1578144) Interactions
| Interacting Molecules | Technique | Parameter | Illustrative Value | Reference |
| Peptide A + Peptide B | ITC | Dissociation Constant (K_D) | 150 nM | harvard.eduwhiterose.ac.uk |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | harvard.eduwhiterose.ac.uk | ||
| Entropy Change (ΔS) | -10 cal/mol·K | harvard.eduwhiterose.ac.uk | ||
| Stoichiometry (n) | 1:1 | harvard.eduwhiterose.ac.uk | ||
| Peptide Complex + Lipid Vesicles | SPR | Association Rate (k_a) | 2.5 x 10^4 M⁻¹s⁻¹ | rsc.orghelsinki.fi |
| Dissociation Rate (k_d) | 8.0 x 10⁻³ s⁻¹ | rsc.orghelsinki.fi | ||
| Dissociation Constant (K_D) | 320 nM | rsc.orghelsinki.fi |
Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF)
Microscale Thermophoresis (MST) is a technique that measures molecular interactions by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient. nih.govbasepairbio.com To study this compound, one of the peptides (e.g., BrcA) would be fluorescently labeled. The binding of the unlabeled BrcB peptide would alter the size, charge, and solvation shell of BrcA, leading to a change in its thermophoretic mobility. basepairbio.com This allows for the precise determination of the binding affinity between the two peptides in solution. nih.gov MST is known for its low sample consumption and its ability to perform measurements in complex biological fluids. nih.govnanotempertech.com
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the thermal stability of proteins. harvard.eduescholarship.org The technique monitors the unfolding of a protein as a function of temperature by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions or changes in intrinsic tryptophan fluorescence. harvard.edunih.gov In this compound research, DSF could be used to determine the melting temperatures (T_m) of the individual BrcA and BrcB peptides and the T_m of the assembled complex. An increase in the melting temperature of the complex compared to the individual components would indicate a stabilizing interaction, providing further evidence of complex formation. This method is also valuable for screening different buffer conditions or modifications that may enhance the stability of the bacteriocin. europeanpharmaceuticalreview.com
Table 2: Illustrative Stability and Affinity Data from DSF and MST
| Analysis | Technique | Parameter | Illustrative Value | Reference |
| Peptide A Stability | DSF | Melting Temperature (T_m) | 52 °C | harvard.eduescholarship.org |
| Peptide B Stability | DSF | Melting Temperature (T_m) | 48 °C | harvard.eduescholarship.org |
| Peptide A+B Complex Stability | DSF | Melting Temperature (T_m) | 65 °C | harvard.eduescholarship.org |
| Peptide A + Peptide B Interaction | MST | Dissociation Constant (K_D) | 175 nM | nih.govbasepairbio.com |
Microscopic and Imaging Techniques for Cellular Analysis of this compound Effects
Visualizing the impact of this compound on target bacterial cells is essential for confirming its mechanism of action. High-resolution microscopy techniques are employed to observe the morphological and physiological changes induced by the bacteriocin. While early studies on this compound did not detect phage particles using transmission electron microscopy, other imaging methods are vital for cellular analysis. nih.govresearchgate.net
Confocal Laser Scanning Microscopy (CLSM) is a key technique in this regard. By using fluorescent dyes that report on membrane integrity (such as SYTOX Green, which only enters cells with compromised membranes) and cell viability (like propidium iodide), researchers can visualize the pore-forming activity of this compound in real-time. Time-lapse imaging of susceptible bacteria, such as Listeria monocytogenes, treated with this compound would demonstrate the progressive loss of membrane integrity, leading to cell death. These studies can reveal the localization of the bacteriocin on the cell surface and the kinetics of membrane permeabilization.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide ultrastructural details of the cellular damage. TEM analysis of thin-sectioned bacterial cells treated with this compound could reveal significant alterations in the cell envelope, cytoplasmic disorganization, and ultimately, cell lysis. SEM would offer a three-dimensional view of the external surface of the bacteria, potentially showing blebbing, wrinkling, or the formation of pores on the cell surface, which are characteristic effects of membrane-active antimicrobial peptides.
Future Directions and Emerging Research Avenues for Brochocin C
Challenges and Opportunities in Brochocin C Research and Development
The progression of this compound from a laboratory curiosity to a commercially viable product faces several challenges inherent to bacteriocin (B1578144) research and development. A primary hurdle is the cost-effective and large-scale production of the two active peptide components, BrcA and BrcB. nih.govmdpi.com Heterologous expression systems have been explored, but achieving high yields of active and correctly folded peptides remains a significant challenge. nih.govmdpi.com For instance, while separate expression of BrcA and a functional fragment of BrcB has been achieved in Carnobacterium piscicola, expression in Escherichia coli resulted in multiple inactive fragments. nih.gov Furthermore, the stability of this compound in complex food matrices needs thorough investigation, as proteolytic enzymes and interactions with food components could inactivate it. researchgate.net
Despite these challenges, this compound presents considerable opportunities, particularly in food preservation. Its potent activity against a wide range of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes and spore-forming Clostridium botulinum, makes it a promising candidate for ensuring food safety. researchgate.netnih.govnih.gov The synergistic action of its two components could also be leveraged to create a more potent antimicrobial with a broader spectrum of activity. tandfonline.com There is a significant opportunity to develop gene cassettes that produce multiple bacteriocins, including this compound, to achieve an antimicrobial spectrum comparable or superior to currently used preservatives like nisin, especially for meat products. researchgate.net The growing consumer demand for natural and minimally processed foods further opens the door for "green" preservatives like this compound. researchgate.net
Novel Methodological Advancements for this compound Study
Advancements in analytical techniques are paving the way for a more in-depth understanding of two-peptide bacteriocins like this compound. High-resolution mass spectrometry (MS) techniques, such as MALDI-TOF MS and LC-MS/MS, have become indispensable for the rapid detection, identification, and structural characterization of bacteriocins. nih.govresearchgate.netoup.comresearchgate.net These methods allow for the accurate determination of the molecular masses of BrcA and BrcB directly from culture supernatants, which can accelerate the screening for producer strains and monitor purification processes. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the three-dimensional structures of bacteriocins in different environments. nih.govmdpi.comnih.gov Although a high-resolution 3D structure of this compound has not yet been fully determined, preliminary circular dichroism studies have suggested a high content of β-sheet structure in both BrcA and a functional fragment of BrcB. nih.gov More detailed NMR studies, similar to those conducted on other class IIb bacteriocins like lactococcin G and plantaricin EF, could provide crucial insights into the interaction between BrcA and BrcB and their orientation within the bacterial membrane. nih.govacs.org Such structural knowledge is fundamental for understanding its mechanism of action and for rational design of engineered variants. nih.gov
Integration with Systems Biology and Omics Approaches
The integration of systems biology and "omics" technologies offers a holistic framework for understanding the complex interactions between this compound and its target organisms. mdpi.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to bacteriocin treatment, moving beyond the study of single molecular targets. mdpi.compnas.org By analyzing the global changes in gene expression, protein abundance, and metabolite profiles, researchers can uncover the intricate mechanisms of action and resistance.
Proteomic and Transcriptomic Profiling of this compound Treated Cells
While specific proteomic or transcriptomic studies on cells treated with this compound are not yet available in the public domain, research on other bacteriocins provides a clear roadmap for future investigations. For example, proteomic analyses of Listeria monocytogenes have been used to study its response to various antimicrobial compounds and environmental stresses. frontiersin.orgfrontiersin.orgmdpi.commdpi.com A similar approach applied to this compound would involve treating a target organism, such as L. monocytogenes or Brochothrix thermosphacta, with sublethal concentrations of the bacteriocin and analyzing the resulting changes in the proteome or transcriptome. frontiersin.orgnih.gov
Transcriptomic analysis, using techniques like RNA-sequencing, could identify which genes are up- or down-regulated in response to this compound, potentially revealing key cellular pathways affected by the bacteriocin. nih.gov Proteomic studies, often employing two-dimensional gel electrophoresis or mass spectrometry-based techniques, would complement this by showing how these changes in gene expression translate to alterations in protein levels. mdpi.com Such studies could elucidate the specific stress responses triggered by this compound, identify potential resistance mechanisms, and may even uncover novel cellular targets. julkari.fi
Metabolomic Analysis of this compound Impact on Cellular Metabolism
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, represents another frontier for this compound research. researchgate.netfrontiersin.org By analyzing the "metabolic footprint"—the collection of metabolites taken up from and excreted into the extracellular medium—researchers can gain insights into the metabolic state of a cell and how it is perturbed by external factors like bacteriocins. rsc.org Techniques such as NMR spectroscopy and GC-MS are commonly used for these analyses. frontiersin.org
Currently, there are no published metabolomic studies specifically investigating the impact of this compound. However, studies on the metabolic responses of lactic acid bacteria to various stresses have shown significant changes in carbohydrate, amino acid, and fatty acid metabolism. researchgate.netfrontiersin.org A metabolomic footprinting approach could be applied to this compound by analyzing the extracellular medium of a target bacterium before and after treatment. This could reveal which metabolic pathways are disrupted, for instance, by observing the depletion of certain nutrients or the accumulation of specific metabolic byproducts, providing a functional readout of the bacteriocin's impact on cellular physiology. rsc.org
Potential for this compound Scaffold Repurposing and Derivatization for Novel Applications
The peptide scaffold of this compound holds potential for repurposing and derivatization to create novel antimicrobial agents with enhanced properties. iitk.ac.infrontiersin.org Bioengineering of bacteriocins is an emerging field that aims to improve their activity, stability, and spectrum of action. oup.comfrontiersin.org While direct derivatization of this compound has not been reported, strategies applied to other class II bacteriocins could be adapted.
One approach is to modify the amino acid sequence to enhance its physicochemical properties. For instance, increasing the net positive charge could improve the initial electrostatic interaction with the negatively charged bacterial membrane. nih.gov The introduction of D-amino acids or cyclization could increase resistance to proteolytic degradation, a significant advantage for in vivo applications or in complex food matrices. nih.gov
Furthermore, the modular nature of two-peptide bacteriocins like this compound offers unique engineering possibilities. researchgate.net By creating hybrid peptides that combine domains from different bacteriocins, it may be possible to design novel molecules with a tailored spectrum of activity. researchgate.net The GxxxG motifs present in many class IIb bacteriocins are thought to be crucial for helix-helix interactions between the two peptides. acs.org Modifying these motifs in BrcA and BrcB could lead to a better understanding of their interaction and potentially to the design of more potent variants. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical testing, will be crucial in this endeavor. nih.govfrontiersin.orgoup.com The repurposing of the this compound scaffold could thus extend its applications beyond food preservation into areas such as veterinary medicine or as a therapeutic agent against multidrug-resistant pathogens. frontiersin.org
Q & A
Q. What are the structural and functional characteristics of Brochocin C?
this compound is a two-peptide bacteriocin composed of BrcA (59 amino acids) and BrcB (43 amino acids), ribosomally synthesized as prepeptides with Gly-Gly cleavage sites. Both peptides are necessary for antibacterial activity, particularly against gram-positive bacteria like Clostridium botulinum. Structural analysis involves sequencing the brcA and brcB genes and verifying peptide maturation via heterologous expression systems (e.g., E. coli or Carnobacterium piscicola) .
Q. What methodologies are recommended for isolating this compound from Brochothrix campestris ATCC 43754?
Standard protocols include:
- Culturing B. campestris in modified semidefined Casamino Acids (CAA) medium under controlled conditions (25°C, 48 hours).
- Purification via ammonium sulfate precipitation, followed by HPLC or FPLC.
- Activity assays using agar diffusion or microtiter plate methods against target strains like Brochothrix thermosphacta .
Q. How do researchers confirm the identity and purity of newly synthesized this compound peptides?
- Mass spectrometry : Verify molecular weights of BrcA and BrcB.
- NMR spectroscopy : Confirm secondary structures (e.g., α-helical motifs).
- Edman degradation : Validate N-terminal sequences.
- Antibacterial assays : Ensure bioactivity correlates with expected potency .
Q. What genetic tools are essential for studying this compound biosynthesis?
- Cloning the brcA, brcB, and brcI (immunity gene) loci into expression vectors (e.g., pAP7.4).
- Using fusion constructs (e.g., divergicin A signal peptide) for heterologous expression in E. coli or Carnobacterium.
- Knockout mutagenesis to assess the roles of brcT (translocator) and brcD (accessory protein) in secretion .
Q. How is this compound’s activity spectrum determined experimentally?
- Dose-response assays : Measure minimum inhibitory concentrations (MICs) against gram-positive pathogens.
- Spore germination assays : Test inhibition of C. botulinum spores.
- Cross-resistance studies : Compare efficacy with other class-IIb bacteriocins (e.g., lactococcin G) .
Advanced Research Questions
Q. What experimental strategies validate the synergistic action of BrcA and BrcB?
- Complementation assays : Express brcA and brcB separately in heterologous hosts and test activity of combined supernatants.
- Circular dichroism (CD) : Analyze structural changes when peptides are combined.
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to compare pore formation by individual vs. combined peptides .
Q. How can contradictory data on peptide functionality be resolved?
Example: Discrepancies in BrcB’s role may arise from truncation (e.g., BrcB(10–43)). Address this by:
- Peptide synthesis : Generate full-length and truncated variants for comparative assays.
- Structural modeling : Predict functional domains using tools like Alphafold.
- Genetic knock-ins : Test activity of hybrid peptides with domains from related bacteriocins .
Q. What experimental designs optimize heterologous expression of this compound?
- Signal peptide engineering : Fuse brcA/brcB to alternative signal peptides (e.g., divergicin A) to enhance secretion.
- Inducible promoters : Use T7 or nisin-controlled systems for timed expression.
- Co-culture assays : Co-express immunity gene brcI to protect host cells from autotoxicity .
Q. How do researchers analyze this compound’s mode of action at the molecular level?
Q. What statistical approaches address variability in bacteriocin activity assays?
- Normalization : Use internal standards (e.g., nisin) to control for batch-to-batch variability.
- ANOVA with post-hoc tests : Compare MICs across bacterial strains.
- Dose-response modeling : Fit data to sigmoidal curves to calculate EC50 values .
Methodological Considerations
- Reproducibility : Document growth conditions (e.g., CAA medium composition) and assay parameters (pH, temperature) in detail .
- Data presentation : Use tables to compare MICs across studies and figures to illustrate structural models or kinetic data .
- Ethics and safety : Follow biosafety protocols for handling C. botulinum and obtain approvals for genetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
